Cas no 1058482-03-3 (N-(3-{3-methyl-1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)-2-(naphthalen-1-yl)acetamide)

N-(3-{3-methyl-1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)-2-(naphthalen-1-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(3-{3-methyl-1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)-2-(naphthalen-1-yl)acetamide
- N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2-(naphthalen-1-yl)acetamide
- AKOS024494956
- N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-naphthalen-1-ylacetamide
- 1058482-03-3
- VU0633358-1
- N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(naphthalen-1-yl)acetamide
- F5072-7162
-
- インチ: 1S/C24H19N5O/c1-16-26-27-23-13-12-22(28-29(16)23)19-9-5-10-20(14-19)25-24(30)15-18-8-4-7-17-6-2-3-11-21(17)18/h2-14H,15H2,1H3,(H,25,30)
- InChIKey: JRUQENRHMQVMLW-UHFFFAOYSA-N
- SMILES: O=C(CC1=CC=CC2C=CC=CC1=2)NC1=CC=CC(=C1)C1C=CC2=NN=C(C)N2N=1
計算された属性
- 精确分子量: 393.15896025g/mol
- 同位素质量: 393.15896025g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 30
- 回転可能化学結合数: 4
- 複雑さ: 600
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.2Ų
- XLogP3: 3.8
N-(3-{3-methyl-1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)-2-(naphthalen-1-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5072-7162-10μmol |
N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2-(naphthalen-1-yl)acetamide |
1058482-03-3 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5072-7162-2μmol |
N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2-(naphthalen-1-yl)acetamide |
1058482-03-3 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5072-7162-10mg |
N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2-(naphthalen-1-yl)acetamide |
1058482-03-3 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5072-7162-5μmol |
N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2-(naphthalen-1-yl)acetamide |
1058482-03-3 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5072-7162-1mg |
N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2-(naphthalen-1-yl)acetamide |
1058482-03-3 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5072-7162-2mg |
N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2-(naphthalen-1-yl)acetamide |
1058482-03-3 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5072-7162-3mg |
N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2-(naphthalen-1-yl)acetamide |
1058482-03-3 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5072-7162-5mg |
N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2-(naphthalen-1-yl)acetamide |
1058482-03-3 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5072-7162-4mg |
N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2-(naphthalen-1-yl)acetamide |
1058482-03-3 | 4mg |
$66.0 | 2023-09-10 |
N-(3-{3-methyl-1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)-2-(naphthalen-1-yl)acetamide 関連文献
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
N-(3-{3-methyl-1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)-2-(naphthalen-1-yl)acetamideに関する追加情報
Professional Introduction to Compound with CAS No. 1058482-03-3 and Product Name: N-(3-{3-methyl-1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)-2-(naphthalen-1-yl)acetamide
The compound with the CAS number 1058482-03-3 and the product name N-(3-{3-methyl-1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)-2-(naphthalen-1-yl)acetamide represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense interest among researchers exploring novel therapeutic agents.
The molecular structure of this compound is characterized by a complex arrangement of heterocyclic rings, including a 3-methyl-1,2,4triazolo4,3-bpyridazin-6-yl moiety linked to a phenyl group and an acetamide substituent. The presence of multiple nitrogen-containing heterocycles suggests potential interactions with biological targets such as enzymes and receptors. Such structural features are often exploited to design molecules with enhanced binding affinity and selectivity.
Recent studies have highlighted the importance of heterocyclic compounds in drug discovery due to their ability to modulate biological pathways effectively. The naphthalen-1-yl group in the compound's structure contributes to its hydrophobicity, which can influence its solubility and bioavailability. These properties are critical for determining the compound's pharmacokinetic profile and potential clinical applications.
In the context of contemporary pharmaceutical research, this compound has been investigated for its potential role in modulating inflammatory pathways. In vitro studies have demonstrated that derivatives of similar structural motifs exhibit anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The N-(3-{3-methyl-1,2,4triazolo4,3-bpyridazin-6-yl}phenyl}-2-(naphthalen-1-yl)acetamide structure may similarly interfere with these enzymatic pathways, offering a novel approach to treating chronic inflammatory conditions.
Furthermore, the compound's design incorporates elements that align with the principles of structure-based drug design. By leveraging computational modeling techniques, researchers can predict how this molecule interacts with biological targets at the atomic level. This approach has been instrumental in optimizing drug candidates for improved efficacy and reduced side effects. The integration of machine learning algorithms into these processes has further accelerated the discovery of high-quality leads like this one.
The acetamide moiety in the molecule is another key feature that warrants attention. Acetamides are well-known for their versatility in medicinal chemistry due to their ability to serve as pharmacophores in various drug classes. They can participate in hydrogen bonding interactions, which are crucial for stabilizing binding affinities between a drug molecule and its target. Additionally, acetamides often exhibit favorable metabolic stability, making them suitable for oral administration.
Recent advancements in synthetic chemistry have enabled the efficient preparation of complex heterocyclic compounds like this one. Techniques such as transition-metal-catalyzed cross-coupling reactions have made it possible to construct intricate molecular frameworks with high precision. These methods not only improve yield but also allow for greater structural diversity during lead optimization.
The biological activity of this compound has been further explored through high-throughput screening (HTS) campaigns. HTS allows researchers to rapidly test large libraries of compounds against numerous biological targets simultaneously. Initial screening results have indicated that this molecule exhibits promising activity against several disease-relevant targets, warranting further investigation.
One particularly intriguing aspect of this compound is its potential to interact with multiple biological pathways simultaneously. In many cases, diseases arise from dysregulation of multiple interconnected pathways. Therefore, drugs that can modulate several targets at once may offer therapeutic advantages over single-target agents. The multifunctional nature of this molecule makes it an attractive candidate for developing combination therapies.
From a chemical biology perspective, studying compounds like this one provides valuable insights into the mechanisms underlying drug action. By elucidating how these molecules interact with their targets at the molecular level, researchers can gain a deeper understanding of disease processes and develop more rational strategies for drug design.
The synthesis and characterization of this compound have also contributed to the broader field of medicinal chemistry through methodological innovations. For instance, novel synthetic routes have been developed to construct key intermediates in its preparation. These advancements not only facilitate the production of this specific compound but also serve as valuable tools for synthesizing other structurally related molecules.
The pharmacokinetic properties of this compound are another area of active investigation. Researchers are evaluating factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) to assess its suitability for clinical development. Understanding these parameters is essential for predicting how well a drug will perform in humans and identifying potential liabilities early in the development process.
In conclusion,N-(3-{3-methyl-1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)-2-(naphthalen-1-yl)acetamide represents a significant contribution to the field of chemical biology and pharmaceutical research. Its complex molecular structure and promising biological activities make it a compelling candidate for further investigation into novel therapeutic applications. As research continues to uncover new insights into its mechanisms of action and pharmacological properties,this compound holds great potential as a lead molecule for developing innovative treatments for various diseases.
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